molecular formula C11H12N4O B2870451 N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide CAS No. 2270918-55-1

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide

Cat. No.: B2870451
CAS No.: 2270918-55-1
M. Wt: 216.244
InChI Key: AIGFCOQOFYBKPM-UHFFFAOYSA-N
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Description

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide is a chemical compound with the molecular formula C11H12N4O.

Safety and Hazards

The safety information for “2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol” includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Mechanism of Action

Target of Action

Similar compounds have been suggested to target the translocator protein (tspo), an imaging biomarker for glioma . TSPO is a protein located on the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport and steroid hormone synthesis.

Mode of Action

Compounds with similar structures have been suggested to act as adenine mimetics, binding to the atp-binding sites of proteins . This interaction could potentially alter the function of these proteins, leading to changes in cellular processes.

Preparation Methods

The synthesis of N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide typically involves the reaction of 2,5-dimethylpyrazolo[1,5-a]pyrimidine with prop-2-enamide under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives

Scientific Research Applications

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties for industrial applications

Comparison with Similar Compounds

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide can be compared with other similar compounds such as:

    N,N-Diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.

    5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Another related compound with variations in the substitution pattern, affecting its reactivity and applications.

Properties

IUPAC Name

N-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-4-11(16)13-10-5-7(2)12-9-6-8(3)14-15(9)10/h4-6H,1H2,2-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGFCOQOFYBKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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